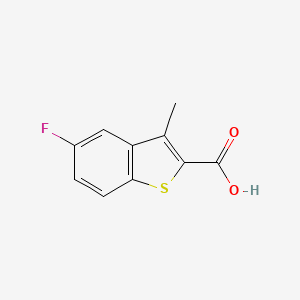

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 210.23 . It is a derivative of benzothiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can be represented by the InChI code: 1S/C10H7FO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid include a molecular weight of 210.23 . Additional properties such as melting point, boiling point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Photochromism

A compound related to “5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid” exhibited reversible photochromism, undergoing reversible cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution .

Anticancer Agents

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . In vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines . Three compounds exhibited antiproliferative activities on both cell lines comparable to that of the positive reference drug sorafenib . Notably, one compound demonstrated the highest activity with IC50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively . It also induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells based on DAPI staining and propidium iodide (PI) staining followed by flow cytometry analyses . Molecular docking studies revealed that this compound can bind well to the active site of VEGFR2 receptor .

Anti-Atherosclerotic Agents

2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents .

Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

Antimicrobial Agents

Thiophene derivatives have been reported to possess antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial agents .

Antioxidants

Some thiophene derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which may help prevent various diseases and promote overall health .

Anti-Inflammatory Agents

Thiophene derivatives can also act as anti-inflammatory agents . They can reduce inflammation in the body, which can help in the treatment of conditions like arthritis, asthma, and other inflammatory diseases .

Eigenschaften

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCCHHWBCGPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)